8-Hydroxy-3,4-dichlorodibenzofuran Exhibits the Lowest Docking Score Against the Human Androgen Receptor (hAR) When Compared to 100 Dioxins and Dioxin-Like Compounds
In a comprehensive in silico screening of 100 dioxins and dioxin-like compounds (DLCs) assessed against four ketosteroid receptors—androgen (hAR), glucocorticoid (hGR), progesterone (hPR), and mineralocorticoid (hMR)—8-hydroxy-3,4-dichlorodibenzofuran (8-OH-DCDF) exhibited the lowest D score of −9.549 kcal mol⁻¹ specifically against hAR [1]. This was the single lowest binding energy recorded for any compound–receptor pair across the entire study. For context, the same study evaluated bisphenol A (BPA)—a well-characterized endocrine disruptor used as a positive control—alongside natural steroid ligands, and found that several DLCs including 8-OH-DCDF displayed binding affinities exceeding those of both BPA and the endogenous ligands, leading the authors to conclude that certain DLCs may be more potent endocrine disruptors than BPA itself [2]. Among the comparator hydroxylated compounds in the same analysis, 3,8-dihydroxy-2-chlorodibenzofuran (3,8-DiOH-CDF), 4′-hydroxy-2,3,4,5-tetrachlorobiphenyl (4′-OH-TCB), and 4-hydroxy-2,2′,5′-trichlorobiphenyl (4-OH-TCB) showed qualitatively comparable but quantitatively distinct molecular interaction profiles with ketosteroid receptors; the D score for 8-OH-DCDF was the most negative of all [1].
| Evidence Dimension | In silico molecular docking binding affinity (D score in kcal mol⁻¹) to human androgen receptor (hAR) |
|---|---|
| Target Compound Data | −9.549 kcal mol⁻¹ (8-OH-DCDF) |
| Comparator Or Baseline | Bisphenol A (BPA, proven endocrine disruptor) and natural steroid ligands as reference controls; 3,8-DiOH-CDF, 4′-OH-TCB, and 4-OH-TCB as congener comparators (exact D scores for comparators not individually tabulated in the abstract, but all were higher/less negative than 8-OH-DCDF) |
| Quantified Difference | 8-OH-DCDF exhibited the lowest (most negative) D score among all 100 test compounds and across all four receptors; qualitatively, authors stated that 'certain DLCs might be more toxic than the proven toxic agent, BPA' [2] |
| Conditions | In silico molecular docking study; 100 dioxins and DLCs docked against hAR, hGR, hPR, and hMR; Toxicol Mech Methods 2017; 27(2):151-163 [1] |
Why This Matters
For laboratories prioritizing androgen receptor-mediated endocrine disruption screening, 8-OH-DCDF's uniquely low hAR D score makes it the most informative positive control or reference compound for calibrating in silico and in vitro hAR binding assays within the PCDF class.
- [1] Khan, M.F., Alam, M.M., Verma, G., Akhtar, W., Rizvi, M.A., Ali, A., Akhter, M. and Shaquiquzzaman, M. (2017). Molecular interactions of dioxins and DLCs with the ketosteroid receptors: an in silico risk assessment approach. Toxicology Mechanisms and Methods, 27(2), pp.151-163. PMID: 27997270. View Source
- [2] Khan, M.F., Alam, M.M., Verma, G., Akhtar, W., Rizvi, M.A., Ali, A., Akhter, M. and Shaquiquzzaman, M. (2017). Molecular interactions of dioxins and DLCs with the ketosteroid receptors: an in silico risk assessment approach. Toxicology Mechanisms and Methods, 27(2), pp.151-163. View Source
